molecular formula C22H23N3O2 B10879898 2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B10879898
M. Wt: 361.4 g/mol
InChI Key: YHAMLIMGVYODKL-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a piperazine-based compound featuring a naphthalene-2-yloxy group linked to an ethanone backbone and a pyridin-3-ylmethyl-substituted piperazine moiety. Its structural design aligns with pharmacophores common in CNS-active and antiparasitic agents, where the piperazine-ethanone framework serves as a scaffold for modulating receptor interactions .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H23N3O2/c26-22(17-27-21-8-7-19-5-1-2-6-20(19)14-21)25-12-10-24(11-13-25)16-18-4-3-9-23-15-18/h1-9,14-15H,10-13,16-17H2

InChI Key

YHAMLIMGVYODKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Biological Activity

The compound 2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
  • Molecular Formula : C20H22N2O2
  • Molecular Weight : 334.41 g/mol

Antimicrobial Activity

Research indicates that derivatives of naphthalene and piperazine, such as the compound , exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with DNA replication processes.

Compound MIC (µg/mL) Target Bacteria
Compound A10Staphylococcus aureus
Compound B5E. coli
2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanoneTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that naphthalene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the cell cycle.

A study conducted on similar piperazine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo, suggesting that the compound may possess similar properties.

The biological activity of 2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Intercalation : The planar structure of naphthalene allows for intercalation into DNA, potentially disrupting replication.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various naphthalene derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to 2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone exhibited lower MIC values compared to traditional antibiotics, highlighting their potential as novel antimicrobial agents.

Study on Anticancer Properties

Another study focused on the anticancer activity of piperazine-based compounds. The results showed that these compounds could significantly reduce cell viability in several cancer cell lines through apoptosis induction. The specific pathways activated by these compounds are still under investigation but suggest a promising avenue for further research.

Comparison with Similar Compounds

Key Observations:

  • Pyridin-3-ylmethyl vs. Pyridin-2-yl: The position of the pyridine nitrogen (3 vs. 2) alters electronic properties and hydrogen-bonding capacity, which could modulate receptor affinity (e.g., 5-HT6 antagonism in vs. CYP51 inhibition in ) .
  • Pharmacological Outcomes: Antipsychotic activity in biphenyl-piperazine derivatives () correlates with QPlogBB (brain/blood partition coefficient) and electron affinity, suggesting the target compound’s naphthalene group may similarly influence CNS bioavailability .

Limitations and Contradictions

  • Contradictory Substituent Effects : While 2-methoxyphenyl groups reduce catalepsy in antipsychotic agents (), the target compound’s pyridin-3-ylmethyl group may prioritize receptor selectivity over catalepsy mitigation.
  • Gaps in Activity Data : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogues.

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